![molecular formula C36H69NO7P+ B12349953 3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)- is a complex organic compound with a unique structure It is characterized by multiple double bonds and a phosphorous atom within its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium involves multiple steps, including the formation of the phosphorous-containing ring and the introduction of the hexadecyloxy group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would need to be optimized for yield and purity, with careful monitoring of reaction conditions to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of double bonds and a phosphorous atom makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The hexadecyloxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Wissenschaftliche Forschungsanwendungen
3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple double bonds and the phosphorous atom allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-1(Z)-Octadecenyl-2-Docosahexaenoyl-sn-glycero-3-PC
- 4-hydroxy-N,N,N-trimethyl-7R-[(1Z)-1-octadecen-1-yloxy]methyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12Z,15Z,18Z,21Z,24Z,27Z-hexaen-1-aminium
Uniqueness
What sets 3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium apart from similar compounds is its specific arrangement of double bonds and the presence of the hexadecyloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C36H69NO7P+ |
|---|---|
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
2-[[(2R)-2-[(4E,7E,10E)-dodeca-4,7,10-trienoyl]oxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H68NO7P/c1-6-8-10-12-14-16-17-18-19-20-22-24-26-28-31-41-33-35(34-43-45(39,40)42-32-30-37(3,4)5)44-36(38)29-27-25-23-21-15-13-11-9-7-2/h7,9,13,15,23,25,35H,6,8,10-12,14,16-22,24,26-34H2,1-5H3/p+1/b9-7+,15-13+,25-23+/t35-/m1/s1 |
InChI-Schlüssel |
PNJOPEDVLDRQKM-QLBVNHPBSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C/C/C=C/C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)

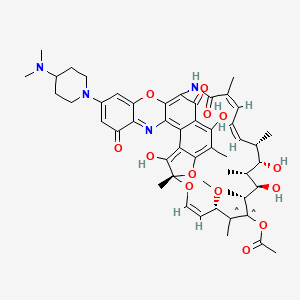

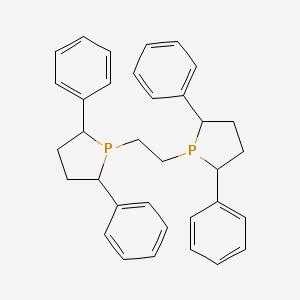
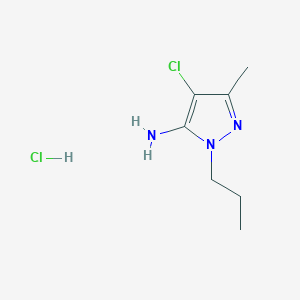
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
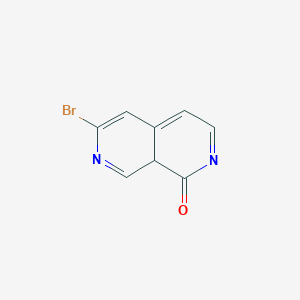
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
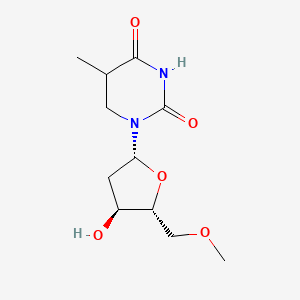
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
